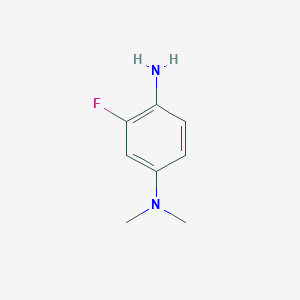

3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated diamines and related compounds, which can provide insight into the properties and synthesis of similar compounds. Fluorinated diamines are of interest due to their potential applications in the development of materials with unique properties, such as polyimides with excellent thermal stability and low dielectric constants .

Synthesis Analysis

The synthesis of fluorinated diamines typically involves the use of aromatic diamines as starting materials. For example, a fluorine-containing aromatic diamine was synthesized by reducing a corresponding dinitro-compound, which was obtained by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Another approach involves the palladium-catalyzed Buchwald-Hartwig reaction, which was used to synthesize a fluorinated tetraphenylbenzidine derivative . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of fluorinated diamines can be complex, with the presence of fluorine atoms influencing the electronic properties of the molecule. For instance, the crystal structure of a fluorinated tetraphenylbenzidine derivative was determined, showing a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . This information is relevant for understanding the molecular structure of this compound, as the presence of fluorine is likely to affect its electronic structure and reactivity.

Chemical Reactions Analysis

Fluorinated diamines can participate in various chemical reactions, particularly those involving the formation of polyimides. The fluorinated aromatic diamines react with aromatic dianhydrides to yield poly(amic acid)s, which can then be cyclized into polyimides . The presence of fluorine in the diamine can enhance the properties of the resulting polyimides, such as thermal stability and hygrothermal stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated diamines are influenced by the presence of fluorine atoms. These compounds tend to exhibit high thermal stability, low moisture absorption, and high hygrothermal stability . They can form homogeneous and stable solutions and can be processed into high-quality films . The dielectric constants of polyimides derived from these diamines are also low, which is beneficial for electronic applications . The fluorinated diamines can emit fluorescence, as seen in the case of the fluorinated tetraphenylbenzidine derivative, which emits intense blue fluorescence .

Scientific Research Applications

Fluorinated Molecules in Oncology Research

- [18F]FLT-PET in Oncology : A review discusses the role of [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT) as a proliferation tracer in oncology, highlighting its potential and limitations in visualizing cellular proliferation and its application in monitoring the response to anticancer treatment (Been et al., 2004).

Fluorinated Liquid Crystals and Their Applications

- Fluorinated Liquid Crystals : A critical review emphasizes the impact of fluorine substitution on liquid crystal materials, significantly affecting their properties and applications in commercial displays and other technologies (Hird, 2007).

Nanomaterials and Sensing Applications

- Nanostructured Luminescent Micelles : This review article discusses the use of nanostructured luminescent micelles as efficient "functional materials" for sensing applications, including the detection of nitroaromatic and nitramine explosives, highlighting their significance in forensic applications (Paria et al., 2022).

Fluorochromes in Bacterial Enumeration

- Use of Fluorochromes : A review of methods involving fluorochrome staining for the direct enumeration of bacteria in environmental samples provides insights into the techniques and their evolution over time, reflecting on the importance of such methods in microbiological studies (Kepner & Pratt, 1994).

Fluoropolymers: Synthesis and Applications

- Polytetrafluoroethylene (PTFE) : A comprehensive review on the synthesis, characterization, and application of PTFE, detailing its physicochemical properties, industrial production methods, and its wide range of applications from coatings to medical devices (Puts et al., 2019).

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-fluoro-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBMVVCRSLQHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)